N-benzyl-3-{[2-(4-methylphenyl)pyrimidin-4-yl]oxy}benzamide
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Description
N-benzyl-3-{[2-(4-methylphenyl)pyrimidin-4-yl]oxy}benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer and neurological disorders.
Scientific Research Applications
- Researchers have synthesized and evaluated derivatives of this compound for their antimicrobial properties. Specifically, compounds with the thiazole nucleus (such as those containing the 4-bromophenyl group) have shown promising activity against bacterial (both Gram-positive and Gram-negative) and fungal species .
- The same derivatives were also screened for their anticancer effects. Among them, compounds d6 and d7 demonstrated significant activity against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7) .
- The heterocyclic thiazole nucleus, present in this compound, has been associated with various medicinal properties, including anti-inflammatory, antibacterial, antifungal, and antitumor activities .
- Thiazole derivatives have been explored for their ability to block bacterial lipid biosynthesis and exhibit antimicrobial effects .
- A related compound, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide, demonstrated cytotoxicity against three human tumor cell lines, including prostate cancer cells .
- In silico analysis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one revealed their potential as antimicrobial agents against Gram-positive pathogens .
Antimicrobial Activity
Anticancer Activity
Thiazole Nucleus and Medicinal Properties
Cytotoxicity Against Human Tumor Cell Lines
Novel Antimicrobial Agents
Drug Design and Rational Approaches
properties
IUPAC Name |
N-(4-bromophenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O3S/c1-19-13(22)8-24-11-6-17-20(15(23)14(11)19)7-12(21)18-10-4-2-9(16)3-5-10/h2-6H,7-8H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWYBACBLJUPLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CSC2=C1C(=O)N(N=C2)CC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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